[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Catalog No.
S669599
CAS No.
160600-35-1
M.F
C13H12O5
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic ac...

CAS Number

160600-35-1

Product Name

[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C13H12O5/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

UUOBHEVDLOLOHB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O

The compound [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This specific compound features a chromen-2-one structure with a hydroxyl group attached to an acetic acid moiety. The presence of two methyl groups at the 4 and 8 positions enhances its lipophilicity and may influence its biological interactions. Coumarins are characterized by their aromaticity and the ability to participate in various

There is no scientific literature available on the specific mechanism of action of this compound. However, related coumarin derivatives have been explored for their potential antioxidant, anti-inflammatory, and antitumor activities, possibly due to their interaction with various enzymes or cellular processes [, ]. Further research is needed to determine if this specific compound possesses similar properties.

The chemical reactivity of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acylation: The hydroxyl group can undergo acylation, leading to the formation of esters or amides.
  • Reduction: The carbonyl group may be reduced to an alcohol under suitable conditions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.

Coumarin derivatives, including [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, exhibit a wide range of biological activities:

  • Antioxidant Activity: Many coumarins possess antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative stress.
  • Antimicrobial Properties: Some studies have shown that coumarins can exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation in various biological models.

The specific biological effects of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid may vary based on its structural modifications and concentration.

The synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves several steps:

  • Formation of the Coumarin Backbone: Starting from salicylaldehyde and acetic anhydride, a condensation reaction leads to the formation of the coumarin core.
  • Functionalization: The introduction of methyl groups at the 4 and 8 positions can be achieved through alkylation reactions using appropriate alkyl halides.
  • Hydrolysis: The final step involves hydrolyzing an ester or acyl derivative to yield the target compound.

Specific methodologies can vary based on desired yield and purity levels .

The applications of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are diverse:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.
  • Cosmetics: Due to its potential skin benefits, it may be used in cosmetic formulations aimed at improving skin health.
  • Agriculture: The antimicrobial properties could be explored for developing natural pesticides or fungicides.

Interaction studies involving [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its potential as an inhibitor for enzymes involved in inflammatory pathways or microbial growth.

These studies help elucidate the pharmacokinetic and pharmacodynamic properties essential for therapeutic applications.

Several compounds share structural similarities with [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, which include:

  • Coumarin (C9H6O2): A basic structure without additional functional groups; serves as a reference for biological activity comparisons.
  • Warfarin (C19H16O4): An anticoagulant that shares the coumarin backbone but has different substituents affecting its pharmacological profile.
  • Scopoletin (C10H10O4): Known for anti-inflammatory and antioxidant properties; comparison reveals variations in activity due to structural differences.
Compound NameStructureKey Properties
CoumarinC9H6O2Basic scaffold; low activity
WarfarinC19H16O4Anticoagulant; high bioactivity
ScopoletinC10H10O4Anti-inflammatory; antioxidant

The uniqueness of **[(4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]acetic acid lies in its specific methyl substitutions and carboxylic acid functionality, which may enhance solubility and bioactivity compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid

Dates

Last modified: 08-15-2023

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